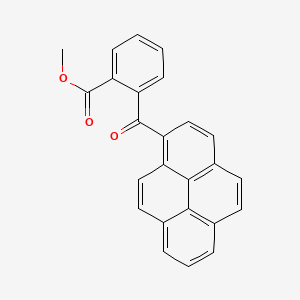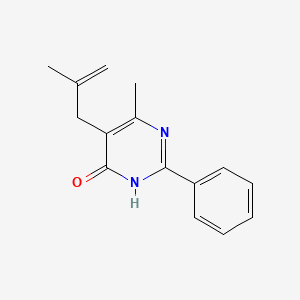
methyl 2-(1-pyrenylcarbonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1-pyrenylcarbonyl)benzoate, also known as Methyl Pyrene-2-carboxylate, is a chemical compound that belongs to the family of pyrene derivatives. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform, acetone, and methanol. Methyl Pyrene-2-carboxylate is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
Methyl 2-(1-pyrenylcarbonyl)benzoate Pyrene-2-carboxylate binds to the nucleic acid molecules through intercalation, which is the insertion of a molecule between the base pairs of DNA or RNA. The compound's pyrene moiety can stack on the base pairs, leading to the disruption of the helical structure of the nucleic acid. The intercalation of methyl 2-(1-pyrenylcarbonyl)benzoate Pyrene-2-carboxylate can also cause changes in the DNA or RNA conformation, leading to altered biological activity.
Biochemical and Physiological Effects:
methyl 2-(1-pyrenylcarbonyl)benzoate Pyrene-2-carboxylate has been shown to exhibit cytotoxicity towards cancer cells in vitro. The compound can induce apoptosis, which is programmed cell death, in cancer cells by disrupting the DNA structure. methyl 2-(1-pyrenylcarbonyl)benzoate Pyrene-2-carboxylate has also been shown to inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and transcription. The inhibition of topoisomerase activity can lead to the accumulation of DNA damage and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(1-pyrenylcarbonyl)benzoate Pyrene-2-carboxylate has several advantages for use in lab experiments. The compound is highly fluorescent, making it a useful tool for the detection of nucleic acid molecules. methyl 2-(1-pyrenylcarbonyl)benzoate Pyrene-2-carboxylate is also relatively stable and can be easily synthesized in large quantities. However, the compound's intercalation properties can lead to non-specific binding to other molecules in solution, leading to false-positive results. The compound's cytotoxicity towards cancer cells can also make it difficult to use in experiments involving live cells.
Orientations Futures
There are several future directions for the use of methyl 2-(1-pyrenylcarbonyl)benzoate Pyrene-2-carboxylate in scientific research. The compound's fluorescent properties make it a useful tool for the detection of nucleic acid molecules in vivo. The development of methyl 2-(1-pyrenylcarbonyl)benzoate Pyrene-2-carboxylate-based probes for imaging nucleic acids in live cells could have significant applications in the field of molecular biology. The compound's cytotoxicity towards cancer cells could also lead to the development of novel anticancer drugs. Further studies on the mechanism of action of methyl 2-(1-pyrenylcarbonyl)benzoate Pyrene-2-carboxylate could lead to a better understanding of the intercalation process and the design of more specific intercalators.
Méthodes De Synthèse
The synthesis of methyl 2-(1-pyrenylcarbonyl)benzoate Pyrene-2-carboxylate involves the reaction between pyrene-1-carboxylic acid and methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of a catalyst such as 4-dimethylaminopyridine. The yield of the reaction is typically high, and the product can be purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Methyl 2-(1-pyrenylcarbonyl)benzoate Pyrene-2-carboxylate has a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of DNA and RNA in biological samples. The compound can bind to the nucleic acid molecules and emit fluorescence upon excitation with UV light. methyl 2-(1-pyrenylcarbonyl)benzoate Pyrene-2-carboxylate is also used as a model compound for the study of the photophysical properties of pyrene derivatives. The compound's fluorescence properties make it a useful tool for investigating the interaction between molecules in solution.
Propriétés
IUPAC Name |
methyl 2-(pyrene-1-carbonyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16O3/c1-28-25(27)21-8-3-2-7-19(21)24(26)20-14-12-17-10-9-15-5-4-6-16-11-13-18(20)23(17)22(15)16/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZOWSBQQKFVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(pyrene-1-carbonyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[({4-hydroxy-2-[(1-phenylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid](/img/structure/B6120625.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide](/img/structure/B6120645.png)
![4-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol hydrochloride](/img/structure/B6120653.png)
amino]methyl}phenyl)-4(3H)-pyrimidinone bis(trifluoroacetate)](/img/structure/B6120660.png)


![ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6120676.png)
![N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide](/img/structure/B6120683.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-piperidinylmethyl)piperidine](/img/structure/B6120687.png)
![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B6120693.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6120696.png)
![6-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B6120706.png)
![2,4-dibromo-6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6120718.png)
![2-[1-(4-phenylcyclohexyl)-2-piperidinyl]ethanol](/img/structure/B6120732.png)